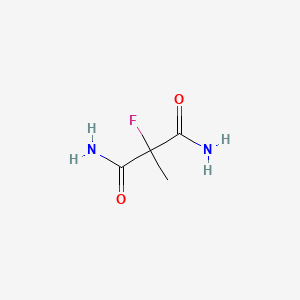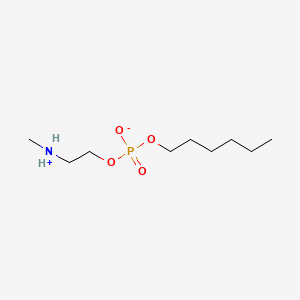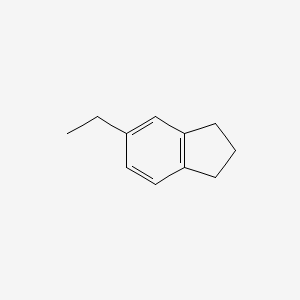
Famciclovir 8,N2-dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Famciclovir 8,N2-dimer is a synthetic compound derived from famciclovir, an antiviral medication used primarily to treat herpes simplex and herpes zoster infections. The dimer form involves the chemical bonding of two famciclovir molecules, potentially altering its pharmacological properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Famciclovir 8,N2-dimer typically involves the following steps:
Starting Materials: Famciclovir and appropriate linking agents.
Reaction Conditions: The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to facilitate the dimerization process.
Catalysts and Reagents: Commonly used reagents include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as N,N-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes:
Batch Processing: Conducting the reaction in large reactors with precise control over temperature, pressure, and mixing.
Purification: Using techniques like crystallization, chromatography, and recrystallization to obtain high-purity product.
Quality Control: Ensuring the final product meets stringent pharmaceutical standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
Famciclovir 8,N2-dimer can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to yield reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Famciclovir 8,N2-dimer has several scientific research applications:
Chemistry: Used as a model compound to study dimerization reactions and their effects on molecular properties.
Biology: Investigated for its potential antiviral activity and interactions with biological macromolecules.
Medicine: Explored for its enhanced antiviral properties compared to monomeric famciclovir.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of Famciclovir 8,N2-dimer involves its conversion to the active triphosphate form, which inhibits viral DNA polymerase. This prevents viral DNA synthesis and replication. The molecular targets include viral thymidine kinase and DNA polymerase, crucial for viral replication.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: Another antiviral drug used to treat herpes infections.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
Ganciclovir: Used to treat cytomegalovirus infections.
Uniqueness
Famciclovir 8,N2-dimer is unique due to its dimeric structure, which may offer enhanced antiviral activity and different pharmacokinetic properties compared to its monomeric counterparts. This structural modification can lead to improved efficacy and potentially reduced resistance development.
This compound represents a promising compound in antiviral research, with potential applications across various scientific fields. Its unique structure and properties make it a valuable subject for further investigation.
Properties
CAS No. |
1797985-90-0 |
|---|---|
Molecular Formula |
C30H40N10O8 |
Molecular Weight |
668.7 g/mol |
IUPAC Name |
[4-[2-[1-[9-[4-acetyloxy-3-(acetyloxymethyl)butyl]-2-aminopurin-8-yl]ethylamino]purin-9-yl]-2-(acetyloxymethyl)butyl] acetate |
InChI |
InChI=1S/C30H40N10O8/c1-17(26-36-25-11-32-29(31)37-28(25)40(26)9-7-23(14-47-20(4)43)15-48-21(5)44)35-30-33-10-24-27(38-30)39(16-34-24)8-6-22(12-45-18(2)41)13-46-19(3)42/h10-11,16-17,22-23H,6-9,12-15H2,1-5H3,(H2,31,32,37)(H,33,35,38) |
InChI Key |
GSOWWRDUMWXCMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CN=C(N=C2N1CCC(COC(=O)C)COC(=O)C)N)NC3=NC=C4C(=N3)N(C=N4)CCC(COC(=O)C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(4-nitrophenyl)methylideneamino]methanamine](/img/structure/B12792452.png)
![(3S,4R,5R,7S)-6-oxapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-3,4-diol](/img/structure/B12792456.png)





![1-(1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-en-6-yl)piperidine](/img/structure/B12792499.png)




